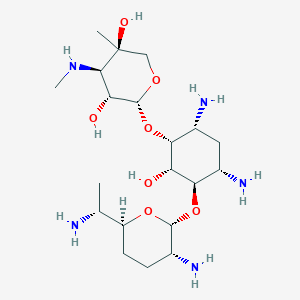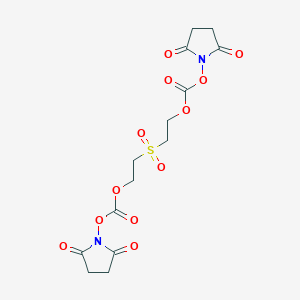
3-(2-Iodoacetamido)-PROXYL
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-Iodoacetamido)-PROXYL involves strategic chemical reactions that yield these compounds with high specificity. For example, the synthesis of desacetamido P-3A through a concise approach based on an inverse electron demand [4+2] cycloaddition reaction showcases the chemical ingenuity in constructing complex structures from simpler precursors (Boger & Dang, 1992).
Molecular Structure Analysis
The analysis of molecular structures is crucial in understanding the physical and chemical behaviors of compounds. Studies on the molecular structure and conformation of acetamides in the vapor phase, such as 2-Iodoacetamide, have provided insights into their structural dynamics and conformational preferences, which are valuable for understanding related compounds (Samdal & Seip, 1980).
Chemical Reactions and Properties
This compound and its analogs participate in various chemical reactions, exhibiting unique reactivities. For instance, the synthesis and biological activity of intercalating agents like 3-acetamido-5-iodo-6-aminoacridine demonstrate the compound's ability to interact with biological molecules, hinting at the chemical versatility of this compound derivatives (Kinsey et al., 1990).
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and boiling point, are essential for determining its suitability for various applications. While specific details on this compound's physical properties are scarce, the study of similar compounds can provide a baseline understanding of its expected physical characteristics.
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other substances, stability under different conditions, and potential for forming derivatives, is crucial for the practical application of this compound. The specificity and orientation of (iodoacetamido)proxyl spin-labeled myosin subfragment 1 decorating muscle fibers highlight the compound's specific binding and reactivity, reflecting on the chemical properties of related compounds (Ajtai, Pótó, & Burghardt, 1990).
Scientific Research Applications
Structural Studies Using Electron Paramagnetic Resonance (EPR) Techniques
It is used for modifying human α1-microglobulin for structural studies using EPR techniques, which is crucial for understanding protein structures and functions (Nalepa et al., 2013).
Biophysical and Biomedical Research Applications
As a stable free radical, it serves as a molecular probe and label in various biophysical and biomedical research applications. This includes studies related to molecular interactions and dynamics (Dobrynin et al., 2021).
Radioprotection and DNA Damage Prevention
It has shown potential in providing protection to mice against lethal X-irradiation and in preventing DNA damage. This indicates its potential use in radioprotection and cancer research (Anzai et al., 2006).
Blood Pressure Regulation in Radioprotection
In studies related to in vivo radioprotection, it exhibited little effect on blood pressure, which is an important consideration in the development of radioprotective agents (Hahn et al., 1998).
Investigations of Protein Interactions and Dynamics
3-(2-Iodoacetamido)-PROXYL aids in investigating protein interactions and dynamics, as it can be used to label specific protein sites. This is critical in understanding protein functions and mechanisms (Guzzi & Sportelli, 1995).
Synthesis and Properties of Polymers
It is used in the synthesis of polymers like polyacetylene and polynorbornene derivatives. These polymers with PROXYL radicals are found to be thermally stable and soluble in common organic solvents, expanding their potential applications in material sciences (Qu et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(2-Iodoacetamido)-PROXYL are cysteine residues in proteins . It is a sulfhydryl-reactive alkylating reagent . The compound is used to modify these residues to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .
Mode of Action
This compound interacts with its targets by alkylation . If the compound is present in limiting quantities and a slightly alkaline pH, cysteine modification will be the exclusive reaction . Excess this compound or non-buffered reagent can also alkylate primary amines (lysine, N-termini), thioethers (methionine), imidazoles (histidine) and carboxylates (aspartate, glutamate) .
Biochemical Pathways
The compound affects the metabolism of phosphate esters . It is used as a fluorescent sensor of the phosphorylation state of the kinase and to monitor purine nucleoside diphosphate concentrations in real time . This suggests that it may play a role in the regulation of enzymatic activities and cellular signaling pathways involving phosphate esters.
Pharmacokinetics
It is known that the compound is unstable and light-sensitive . Therefore, solutions should be prepared immediately before use and alkylation should be performed in the dark . These characteristics may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to modify cysteine residues in proteins . This modification can prevent the re-formation of disulfide bonds, which can have significant effects on protein structure and function .
properties
InChI |
InChI=1S/C10H18IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7H,5-6H2,1-4H3,(H,12,14) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIGMSGDHDTSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)NC(=O)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949807 | |
| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27048-01-7 | |
| Record name | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(2-Iodoacetamido)-PROXYL interact with proteins, and what are the downstream effects for structural analysis?
A: this compound selectively reacts with cysteine residues in proteins. [, ] The iodoacetamide group forms a stable covalent bond with the sulfhydryl group of cysteine. This attaches the PROXYL moiety, a nitroxide radical, to the protein. The PROXYL group's unpaired electron generates a paramagnetic signal detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. [, ] Analyzing the EPR spectra provides insights into the protein's local environment around the labeled cysteine, such as its mobility and proximity to other paramagnetic centers or amino acids. []
Q2: Can the introduction of this compound affect the structure of the protein being studied?
A: Yes, the introduction of this compound can potentially affect the protein structure. Research has shown that attaching the spin label to certain positions, like the V8 position in the IA3 protein, can inhibit its folding. [] This disruption is suggested to be due to steric interactions between the relatively bulky spin label and nearby amino acid residues. [] Therefore, careful consideration of the labeling site and potential structural perturbations is crucial when designing experiments.
Q3: How does the information obtained from this compound labeling combined with EPR contribute to understanding protein structure and function?
A3: By analyzing the EPR spectra of this compound labeled proteins, researchers can gain valuable information about:
- Distance measurements: The presence or absence of dipole-dipole interactions in the EPR spectra can reveal the distance between the spin label and other paramagnetic centers or specific amino acid residues within the protein. [] This distance information is crucial for understanding protein folding and three-dimensional structure.
- Protein dynamics: The mobility of the spin label, reflected in the EPR spectral lineshape, provides insights into the flexibility and dynamics of the protein region surrounding the labeled cysteine. [] This information is essential for understanding protein function, as many proteins undergo conformational changes during their biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)



![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)
![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)

